![molecular formula C16H23NO2 B12594114 1-[2-(2-Butoxyethoxy)ethyl]-1H-indole CAS No. 644995-54-0](/img/structure/B12594114.png)
1-[2-(2-Butoxyethoxy)ethyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Butoxyethoxy)ethyl]-1H-indole is an organic compound with the molecular formula C16H23NO2. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the butoxyethoxyethyl group in its structure imparts unique properties that make it valuable for specific applications.
Méthodes De Préparation
The synthesis of 1-[2-(2-Butoxyethoxy)ethyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole and 2-(2-butoxyethoxy)ethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: Indole is reacted with 2-(2-butoxyethoxy)ethyl chloride under reflux conditions for several hours. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane (DCM).
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1-[2-(2-Butoxyethoxy)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxyethoxyethyl group using reagents like sodium hydride (NaH) and alkyl halides to introduce different substituents.
Major Products: The major products formed from these reactions include various substituted indoles and their derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-[2-(2-Butoxyethoxy)ethyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Butoxyethoxy)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors in the brain, influencing neurotransmission.
Pathways Involved: It can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. These interactions contribute to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-[2-(2-Butoxyethoxy)ethyl]-1H-indole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(2-Butoxyethoxy)ethyl acetate and Diethylene glycol monobutyl ether acetate share structural similarities but differ in their functional groups and applications.
Uniqueness: The presence of the indole moiety in this compound distinguishes it from other similar compounds, providing it with unique biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
644995-54-0 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
1-[2-(2-butoxyethoxy)ethyl]indole |
InChI |
InChI=1S/C16H23NO2/c1-2-3-11-18-13-14-19-12-10-17-9-8-15-6-4-5-7-16(15)17/h4-9H,2-3,10-14H2,1H3 |
Clé InChI |
BNDHKQJNVMZNID-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCN1C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)
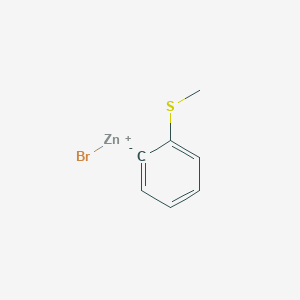
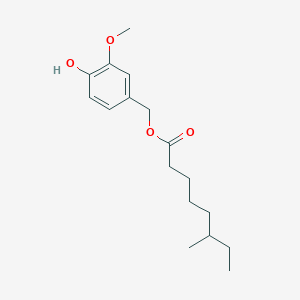
![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)
![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)

![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)
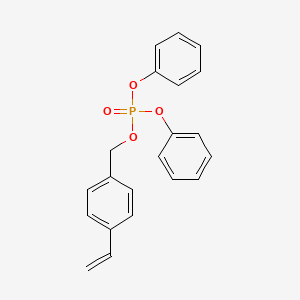
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)
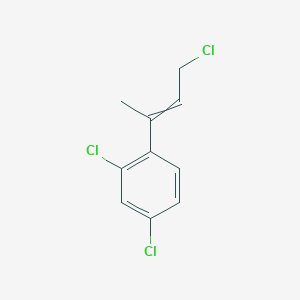
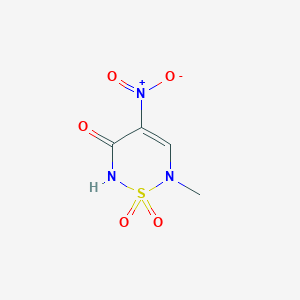
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
